

4-Thiazolecarboxylic Acid (CAS 3973-08-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Thiazolecarboxylic acid

Cat. No.: B141469

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Thiazolecarboxylic acid** (CAS 3973-08-8), a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines its core physicochemical properties, detailed spectroscopic data, established synthesis protocols, and key applications, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Properties

4-Thiazolecarboxylic acid presents as a white to off-white solid.^[1] Its fundamental properties are summarized below, providing essential data for its handling, characterization, and application in various chemical contexts.

Physicochemical Data

The key physicochemical properties of **4-Thiazolecarboxylic acid** are presented in Table 1 for easy reference and comparison.

Property	Value	Reference
CAS Number	3973-08-8	
Molecular Formula	C ₄ H ₃ NO ₂ S	
Molecular Weight	129.14 g/mol	
Melting Point	195-199 °C (lit.)	
Boiling Point	191 °C	[2]
pKa	3.57 ± 0.10 (Predicted)	[2]
Solubility	Slightly soluble in DMSO and Methanol. Insoluble in water.	[2]

Table 1: Physicochemical Properties of **4-Thiazolecarboxylic Acid**

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **4-Thiazolecarboxylic acid**.

Spectrum Type	Key Features
¹ H NMR	(in C ₃ H ₆ O): δ: 8.468 (s, 1H, N=C-H), 9.086 (s, 1H, C=C-H)[1]
¹³ C NMR	Expected signals for a carboxylic acid carbon (~165-185 ppm), and aromatic carbons in the thiazole ring (~110-160 ppm). Specific data for the compound is not readily available, but spectra for derivatives have been reported.[3][4][5]
Infrared (IR)	Characteristic absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm ⁻¹), the C=O stretch (~1760-1690 cm ⁻¹), and C-O stretch (~1320-1210 cm ⁻¹).[6]

Table 2: Spectroscopic Data for **4-Thiazolecarboxylic Acid**

Synthesis and Experimental Protocols

Several synthetic routes to **4-Thiazolecarboxylic acid** have been established. The following sections provide detailed experimental protocols for two common methods.

Synthesis via Oxidation of 4-Methylthiazole

This method provides a direct route to the target compound through the oxidation of the readily available 4-methylthiazole.

Experimental Protocol:

- To a 500 mL three-necked flask, add 4-methylthiazole (19.8 g, 0.2 mol) and 200 mL of water. [7]
- With stirring, add potassium permanganate (173.8 g, 1.1 mol) to the mixture.[7]
- Heat the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 22 hours.[7]
- After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.[7]
- Wash the filter cake with hot water (at 50 °C).[7]
- Combine the filtrates and adjust the pH to 3 with dilute hydrochloric acid. This will cause the product to precipitate as a solid.[7]
- Filter the solid, wash with a small amount of water, and dry to yield **4-Thiazolecarboxylic acid**.[7] The reported yield is 18.1 g (70.2%), with a melting point of 196-198 °C.[7]



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Figure 1: Synthesis of **4-Thiazolecarboxylic acid** via oxidation.

Multi-step Synthesis from L-Cysteine Hydrochloride and Formaldehyde

This pathway involves a sequence of reactions starting from readily available and inexpensive starting materials.

Experimental Protocol:

Step 1: Condensation to form Thiazolidine-4-carboxylic acid

- In a 150 mL single-necked flask, dissolve L-cysteine hydrochloride (25.0 g, 0.14 mol) in 20 mL of water and stir at room temperature for 5 minutes until the solution is clear.[1]
- Add 37-40% formaldehyde solution (14.0 mL, 0.168 mol) and continue to react at room temperature for 8 hours.[1]
- Add pyridine (13 mL, 0.16 mol) to the solution to induce the precipitation of a white solid.[1]
- Cool the mixture, filter the solid, and recrystallize from a water/ethanol (1:1 by volume) solution. Dry the crystals to obtain thiazolidine-4-carboxylic acid.[1]

Step 2: Esterification to Methyl thiazolidine-4-carboxylate

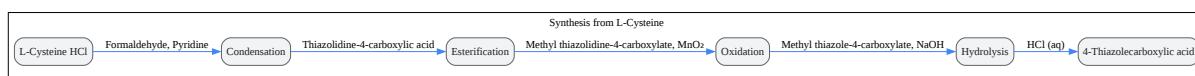
Detailed experimental conditions for this step are not fully described in the provided sources but would typically involve reaction with methanol in the presence of an acid catalyst.

Step 3: Oxidation to Methyl thiazole-4-carboxylate

- In a 250 mL four-necked flask, combine methyl thiazolidine-4-carboxylate (3.0 g, 0.02 mol), acetonitrile (185 mL), and activated manganese dioxide (40 g, 0.46 mol). The MnO_2 should be activated by heating at 300°C for 500 minutes prior to use.[1]
- Stir the reaction mixture at 80°C for 72 hours.[1]
- After cooling, filter the reaction mixture and remove the solvent from the filtrate by distillation under reduced pressure to yield methyl thiazole-4-carboxylate.[1]

Step 4: Hydrolysis to **4-Thiazolecarboxylic acid**

- In a 100 mL three-necked flask, combine methyl thiazole-4-carboxylate (2.0 g, 0.014 mol) and 10% aqueous sodium hydroxide solution (16 mL, 0.04 mol).[1]
- Heat the mixture to reflux for 1 hour.[1]
- Cool the reaction mixture and acidify to pH 3 with 6 mol/L HCl solution to precipitate the solid product.[1]
- Filter the solid, wash with a small amount of water, and dry to obtain **4-Thiazolecarboxylic acid**.[1]



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Figure 2: Multi-step synthesis from L-Cysteine Hydrochloride.

Applications in Drug Development and Agrochemicals

4-Thiazolecarboxylic acid is a valuable building block in the synthesis of a wide range of biologically active molecules.

Pharmaceutical Applications

The thiazole moiety is a prominent scaffold in medicinal chemistry. **4-Thiazolecarboxylic acid** serves as a key intermediate in the development of:

- Anti-inflammatory and Antimicrobial Agents: Its structure is incorporated into novel compounds designed to combat inflammation and microbial infections.[8]

- Anticancer Agents: Derivatives of **4-thiazolecarboxylic acid**, specifically 2-arylthiazolidine-4-carboxylic acid amides, have been identified as potent cytotoxic agents against prostate cancer and melanoma.^[9] Preliminary studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization.^[9]

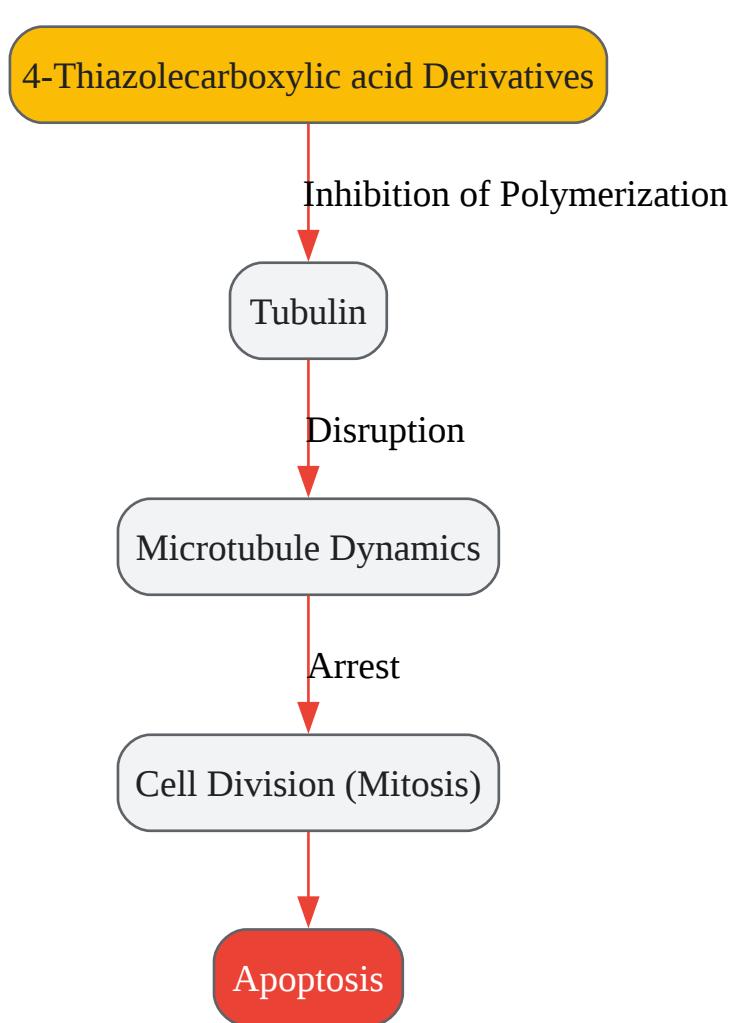
Agrochemical Applications

In the agricultural sector, **4-Thiazolecarboxylic acid** is utilized in the formulation of:

- Fungicides and Herbicides: It contributes to the efficacy of crop protection agents, enhancing the biological activity of these formulations.^[8] It is a known intermediate in the synthesis of the fungicide thiabendazole.^[2]

Biological Activity and Signaling Pathways

While specific signaling pathway interactions for **4-Thiazolecarboxylic acid** itself are not extensively documented, its derivatives have shown significant biological activity. The anticancer activity of its derivatives through the inhibition of tubulin polymerization highlights a key mechanism of action.^[9] Tubulin is a critical component of the cytoskeleton, and its disruption interferes with cell division, leading to apoptosis in rapidly dividing cancer cells.



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Figure 3: Mechanism of action of anticancer **4-Thiazolecarboxylic acid** derivatives.

Conclusion

4-Thiazolecarboxylic acid is a versatile and valuable chemical entity with significant potential in both pharmaceutical and agrochemical research and development. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the creation of novel compounds with diverse biological activities. Further exploration of its derivatives is likely to yield new therapeutic agents and crop protection solutions. This guide provides a solid foundation of technical information to aid researchers in harnessing the potential of this important heterocyclic compound.

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